molecular formula C14H18N2O6S B1622304 1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid CAS No. 483967-96-0

1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid

Cat. No. B1622304
M. Wt: 342.37 g/mol
InChI Key: QICIVSKLAVRQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid” is a chemical compound with the molecular formula C14H18N2O6S . It has a molecular weight of 342.37 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . The compound also contains a methoxycarbonyl group and a phenylsulfonyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 342.37 . It is a solid at room temperature . Additional physical and chemical properties were not found in the available literature.

Scientific Research Applications

Environmental Persistence and Bioaccumulation

Perfluorinated acids, closely related in structure to the compound , have been scrutinized for their environmental persistence and bioaccumulation potential. Research indicates that bioaccumulation is directly related to the length of the fluorinated carbon chain, with compounds having less than seven fluorinated carbons (including perfluorooctanoate and shorter PFCAs) not considered bioaccumulative according to regulatory criteria. Despite environmental persistence, these compounds have low biomagnification potential in food webs, underscoring the need for more research to fully characterize the bioaccumulation potential of compounds with longer fluorinated carbon chains (Conder et al., 2008).

Biochemical Inhibition and Microbial Interaction

Carboxylic acids, including the compound of interest, are known for their microbial inhibition properties. They can become inhibitory to engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer. Their potency as microbial inhibitors is significant, given that many of these carboxylic acids are used as food preservatives. The review by Jarboe et al. highlights strategies for metabolic engineering to increase microbial robustness against such inhibitors (Jarboe et al., 2013).

Pharmacological Applications

Despite the exclusion of specific pharmacological uses, dosage, and side effects, it's noteworthy to mention the broad research into carboxylic acid derivatives for their potential pharmacological applications. For instance, derivatives of piperidine and carboxylic acids are being explored for their antineoplastic (anti-cancer) properties. Compounds demonstrating cytotoxic properties against cancer cells highlight the significant potential of these chemical structures in drug development (Hossain et al., 2020).

Environmental Treatment Methods

Research into sulfamethoxazole, a compound featuring both N-amine and carboxyl groups, sheds light on the environmental impact and removal techniques of chemically related substances. Various removal technologies, including adsorption and photocatalytic degradation, are evaluated for their effectiveness in removing such pollutants from aqueous solutions. This indicates the environmental relevance of managing compounds with similar functional groups, underscoring the importance of sustainable development and the feasibility of cleaner removal techniques (Prasannamedha & Kumar, 2020).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken during its use .

Future Directions

Piperidine derivatives, including this compound, play a significant role in the pharmaceutical industry . Therefore, future research may focus on exploring new synthesis methods, investigating their biological activity, and developing new drugs based on these compounds .

properties

IUPAC Name

1-[4-(methoxycarbonylamino)phenyl]sulfonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c1-22-14(19)15-10-5-7-11(8-6-10)23(20,21)16-9-3-2-4-12(16)13(17)18/h5-8,12H,2-4,9H2,1H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICIVSKLAVRQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377858
Record name F0306-0042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid

CAS RN

483967-96-0
Record name F0306-0042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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